4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one
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Overview
Description
4-Hydroxy-2-oxabicyclo[222]octan-3-one is a bicyclic lactone compound with a unique structure that includes a bridged oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The stereochemistry of the resulting polymer can be controlled by varying the polymerization conditions, leading to different isomeric forms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of ring-opening polymerization and the use of specific catalysts and initiators are likely to be scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium methoxide for initiating polymerization, and organic superbases for catalysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the degradation of the polymer with acid at high temperatures can recover 3-cyclohexenecarboxylic acid .
Scientific Research Applications
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a monomer in polymer science.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique mechanical and thermal properties . The stereochemistry of the alicyclic structures in the polymer backbone can be regulated by varying the polymerization conditions, affecting the polymer’s properties .
Comparison with Similar Compounds
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one can be compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its instability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
These comparisons highlight the unique properties of this compound, particularly its potential for use in drug discovery and polymer science.
Properties
CAS No. |
115919-10-3 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-hydroxy-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-6-7(9)3-1-5(10-6)2-4-7/h5,9H,1-4H2 |
InChI Key |
KPWLAANFBQKIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2=O)O |
Origin of Product |
United States |
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